molecular formula C17H17ClN2O2S B2745472 (E)-2-(3-(2-chlorophenyl)acrylamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896302-41-3

(E)-2-(3-(2-chlorophenyl)acrylamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No. B2745472
M. Wt: 348.85
InChI Key: JSSCCNUJTALXGS-CMDGGOBGSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It includes a chlorophenyl group, an acrylamide group, and a trimethylthiophene group. These groups are common in many pharmaceuticals and synthetic organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a double bond (indicated by the “E” in the name, which stands for “entgegen”, German for “opposite”), suggesting some degree of unsaturation. The chlorophenyl, acrylamido, and trimethylthiophene groups would each contribute distinct structural elements .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the acrylamido group might undergo reactions typical of amides, such as hydrolysis. The chlorophenyl group might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a chlorophenyl group might increase its density and boiling point compared to simpler organic molecules .

Scientific Research Applications

Biochemistry and Toxicology

The biochemistry and safety of acrylamide, a related compound, have been extensively studied due to its widespread use in industrial processes and its presence in various food products. Acrylamide is known for its potential neurotoxic and carcinogenic effects, which has spurred significant research into its mechanism of action, metabolism, and the development of methods to minimize its formation in foods (Friedman, 2003).

Materials Science

Acrylamide derivatives, such as polyacrylamide, are utilized in a myriad of applications, including wastewater treatment, soil conditioning, and as additives in papermaking due to their water-absorbent properties. The study of the polymerization kinetics and mechanisms of related thiophene compounds provides insights into the synthesis and potential applications of novel polymers with specific functionalities (Cho et al., 1999).

Environmental Studies

The occurrence and modeling of acrylamide in food products highlight the importance of understanding its formation mechanisms to mitigate its presence in the diet. This research is crucial for developing safer food processing techniques and for the assessment of environmental exposure to acrylamide (Becalski et al., 2003).

Spectroscopy and Chemical Analysis

The solvent effects on the absorption and fluorescence spectra of carboxamides have been studied to estimate the ground and excited state dipole moments, which is valuable for understanding the photophysical properties of these compounds. This research is applicable in the development of materials for optical applications and in the study of molecular interactions (Patil et al., 2011).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Depending on its specific properties, it might pose risks such as skin and eye irritation, toxicity if ingested or inhaled, and environmental hazards .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could involve laboratory synthesis, computational modeling, and testing in relevant applications .

properties

IUPAC Name

2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-10-11(2)23-17(15(10)16(22)19-3)20-14(21)9-8-12-6-4-5-7-13(12)18/h4-9H,1-3H3,(H,19,22)(H,20,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSCCNUJTALXGS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C=CC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)/C=C/C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3-(2-chlorophenyl)acrylamido)-N,4,5-trimethylthiophene-3-carboxamide

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